molecular formula C13H11BrS B13743074 2-(Phenylthio)benzyl bromide

2-(Phenylthio)benzyl bromide

Cat. No.: B13743074
M. Wt: 279.20 g/mol
InChI Key: VLGDKDUXVGGOQG-UHFFFAOYSA-N
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Description

2-(Phenylthio)benzyl bromide is an organic compound with the molecular formula C13H11BrS It consists of a benzyl bromide moiety substituted with a phenylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylthio)benzyl bromide can be synthesized through the bromination of 2-(phenylthio)toluene. The process typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a solvent like carbon tetrachloride (CCl4). The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom on the benzylic position with a bromine atom .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which can improve yield and purity while reducing reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylthio)benzyl bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Performed in solvents like dichloromethane (DCM) or acetonitrile at room temperature or slightly elevated temperatures.

    Reduction: Conducted in ether solvents under an inert atmosphere at low temperatures.

Major Products

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-(Phenylthio)toluene.

Scientific Research Applications

2-(Phenylthio)benzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenylthio)benzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The phenylthio group can also participate in redox reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylthio)benzyl bromide is unique due to the presence of the phenylthio group, which imparts additional reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis, with applications that extend beyond those of simple benzyl halides .

Properties

Molecular Formula

C13H11BrS

Molecular Weight

279.20 g/mol

IUPAC Name

1-(bromomethyl)-2-phenylsulfanylbenzene

InChI

InChI=1S/C13H11BrS/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2

InChI Key

VLGDKDUXVGGOQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2CBr

Origin of Product

United States

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